![molecular formula C22H19BrN6O3 B2616444 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921539-56-2](/img/structure/B2616444.png)
3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H19BrN6O3 and its molecular weight is 495.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound contains a triazole ring, which is a type of heterocyclic compound. Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Mode of Action
The exact mode of action would depend on the specific target of the compound. Triazole compounds generally interact with their targets through the nitrogen atoms in the triazole ring .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Triazole compounds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Given the wide range of biological activities exhibited by triazole compounds, the effects could be quite diverse .
Actividad Biológica
The compound 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS number: 921539-56-2) is a member of the triazolopurine class. Its structure suggests potential biological activity, particularly as an enzyme inhibitor. This article reviews current findings on its biological activity, including its effects on specific targets and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H19BrN6O3
- Molecular Weight : 495.3 g/mol
- SMILES Notation : COc1ccc(Br)cc1-c1nnc2n(Cc3ccc(C)cc3)c3c(=O)[nH]c(=O)n(C)c3n12
The compound's structure features a brominated methoxyphenyl group and a triazole ring system that may influence its biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits moderate inhibitory activity against Bruton's tyrosine kinase (BTK) . BTK is crucial for B-cell development and function, making it a target for therapies in B-cell malignancies. A study reported an IC50 value that suggests its potential as a lead compound for developing BTK inhibitors.
Anticonvulsant Activity
In related research on triazole derivatives, compounds with structural similarities have been evaluated for anticonvulsant activity. Some derivatives exhibited significant efficacy in animal models of seizures . This raises the possibility that our compound may possess similar properties, meriting further investigation.
Antiproliferative Activity
Compounds within the triazolopurine class have also been studied for their antiproliferative effects on cancer cell lines. For example, modifications to the triazole structure have led to increased potency against cancer cells through mechanisms involving tubulin polymerization inhibition . The specific impact of our compound on cancer cell proliferation remains to be elucidated.
Case Study 1: BTK Inhibition
In a study focusing on BTK inhibitors, the compound was assessed alongside other triazolopurines. The results indicated that modifications to the phenyl substituents significantly affected binding affinity and inhibitory potency. The study concluded that our compound could serve as a scaffold for developing more potent BTK inhibitors with improved selectivity and efficacy.
Case Study 2: Antimicrobial Evaluation
A series of related compounds were evaluated for their antimicrobial activities using standard microbiological assays. The results showed that certain structural features enhanced antibacterial efficacy against common pathogens. Although direct data on our compound is lacking, these findings suggest that similar modifications could yield effective antimicrobial agents .
Conclusion and Future Directions
The biological activity of This compound presents promising avenues for further research. Its moderate inhibitory effects on BTK highlight its potential in treating B-cell malignancies. Additionally, the possibility of antimicrobial and anticonvulsant activities warrants comprehensive studies to explore its full therapeutic potential.
Future research should focus on:
- Detailed structure-activity relationship (SAR) studies.
- In vivo evaluations of biological activity.
- Exploration of potential side effects and pharmacokinetics.
Summary Table of Biological Activities
Aplicaciones Científicas De Investigación
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications.
Enzyme Inhibition
Research indicates that this compound has moderate inhibitory activity against Bruton's Tyrosine Kinase (BTK) , an important target in B-cell malignancies. The IC50 value suggests its potential as a lead compound for developing BTK inhibitors, which could be significant in treating conditions like chronic lymphocytic leukemia and other B-cell disorders .
Anticonvulsant Activity
Similar triazole derivatives have been evaluated for their anticonvulsant properties. Preliminary studies suggest that compounds with structural similarities may exhibit efficacy in animal models of seizures, indicating that this compound could also possess anticonvulsant properties warranting further investigation .
Antiproliferative Activity
Triazolopurines have been studied for their antiproliferative effects on cancer cell lines. Modifications to the triazole structure have shown increased potency against cancer cells through mechanisms such as tubulin polymerization inhibition. The specific impact of this compound on cancer cell proliferation remains to be determined but is a promising area for future research .
Case Study 1: BTK Inhibition
A comparative study on BTK inhibitors revealed that modifications to the phenyl substituents of triazolopurines significantly affect binding affinity and inhibitory potency. This compound could serve as a scaffold for developing more potent BTK inhibitors with improved selectivity and efficacy .
Case Study 2: Antimicrobial Evaluation
Related compounds have undergone antimicrobial evaluations using standard microbiological assays. Results indicated that certain structural features enhance antibacterial efficacy against common pathogens. While direct data on this specific compound is limited, findings suggest that similar modifications could yield effective antimicrobial agents .
Summary Table of Biological Activities
Conclusion and Future Directions
The biological activities associated with 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione present promising avenues for further research. Its moderate inhibitory effects on BTK highlight its potential in treating B-cell malignancies. Additionally, the possibility of antimicrobial and anticonvulsant activities warrants comprehensive studies to explore its full therapeutic potential.
Future research should focus on:
- Detailed structure-activity relationship (SAR) studies.
- In vivo evaluations of biological activity.
- Exploration of potential side effects and pharmacokinetics.
This compound's diverse applications in medicinal chemistry make it a valuable subject for ongoing research efforts aimed at developing new therapeutic agents.
Propiedades
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O3/c1-12-4-6-13(7-5-12)11-28-17-19(30)24-22(31)27(2)20(17)29-18(25-26-21(28)29)15-10-14(23)8-9-16(15)32-3/h4-10H,11H2,1-3H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXCNKQQKHLDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=C(C=CC(=C5)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.